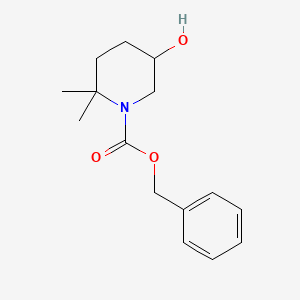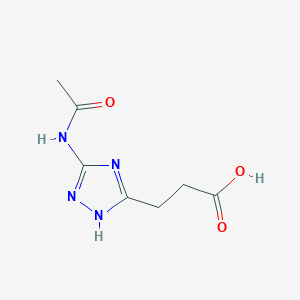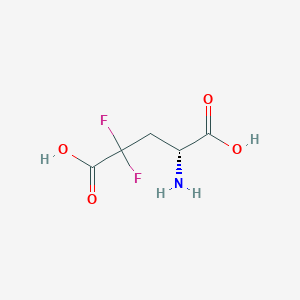
(4R)-4-amino-2,2-difluoropentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-amino-2,2-difluoropentanedioic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group and two fluorine atoms, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-amino-2,2-difluoropentanedioic acid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable precursor, followed by the introduction of the amino group. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-amino-2,2-difluoropentanedioic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the carboxyl groups to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(4R)-4-amino-2,2-difluoropentanedioic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4R)-4-amino-2,2-difluoropentanedioic acid exerts its effects involves its interaction with specific molecular targets. The amino group and fluorine atoms play crucial roles in binding to enzymes or receptors, influencing their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-amino-2,2-difluoropentanedioic acid: The enantiomer of the compound, with different stereochemistry.
4-amino-2,2-difluorobutanoic acid: A similar compound with one fewer carbon atom.
4-amino-2-fluoropentanedioic acid: A compound with only one fluorine atom.
Uniqueness
(4R)-4-amino-2,2-difluoropentanedioic acid is unique due to its specific stereochemistry and the presence of two fluorine atoms. These features contribute to its distinct reactivity and interaction with biological molecules, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H7F2NO4 |
|---|---|
Molecular Weight |
183.11 g/mol |
IUPAC Name |
(4R)-4-amino-2,2-difluoropentanedioic acid |
InChI |
InChI=1S/C5H7F2NO4/c6-5(7,4(11)12)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)(H,11,12)/t2-/m1/s1 |
InChI Key |
LLRDKDQMMRICLM-UWTATZPHSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)N)C(C(=O)O)(F)F |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


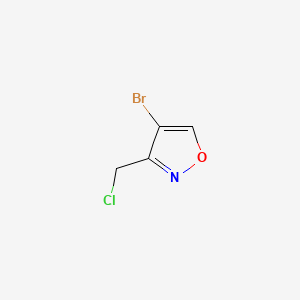
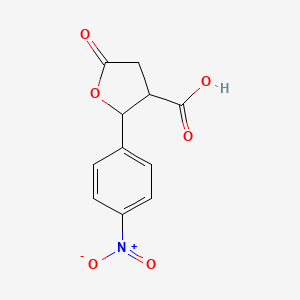



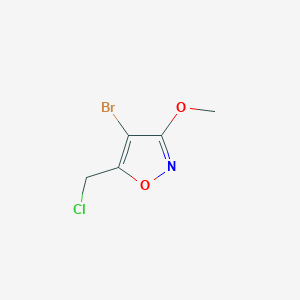
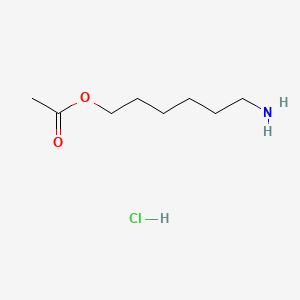
![3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13496892.png)




